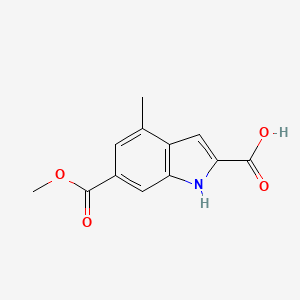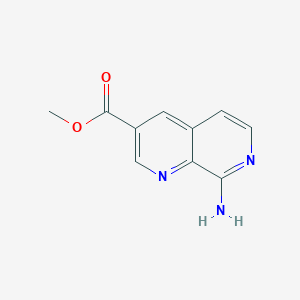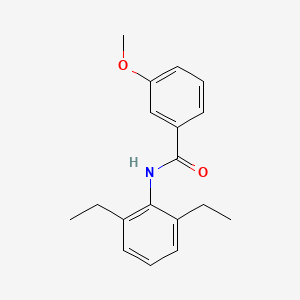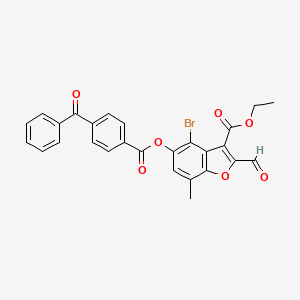
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. It also inhibits the expression of genes involved in inflammation and oxidative stress, leading to reduced inflammation and improved cellular function.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, improved insulin sensitivity, reduced inflammation, and increased fat oxidation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is its high potency and specificity for PPARδ. It also has a long half-life, making it suitable for long-term studies. However, its potential health risks and legal restrictions make it difficult to use in human studies, and its effects on other nuclear receptors and signaling pathways need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. One of the areas of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in cancer therapy. Studies are currently underway to investigate its anti-tumor effects and its potential use in combination with other cancer drugs. Additionally, more research is needed to understand its effects on other nuclear receptors and signaling pathways and to develop more potent and selective PPARδ agonists.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It works by activating PPARδ and has been shown to have a wide range of biochemical and physiological effects. While it has potential benefits in sports performance enhancement, metabolic disorders, and cancer therapy, its potential health risks and legal restrictions make it difficult to use in human studies. Further research is needed to determine its safety and efficacy in humans and to develop more potent and selective PPARδ agonists.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of 2,4-dimethylphenylhydrazine with 3-bromopropionic acid to form the intermediate, which is then reacted with indole-3-carbaldehyde to form N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer. In sports, it has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. However, its usage in sports is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.
In metabolic disorders, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation, making it a potential treatment for obesity, type 2 diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-10-9-15(2)12-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPLDGCVIMEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)
![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)

![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)